molecular formula C13H27O4PS2 B13761684 Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-octyl methylphosphonothioate CAS No. 72720-14-0

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-octyl methylphosphonothioate

Cat. No.: B13761684
CAS No.: 72720-14-0
M. Wt: 342.5 g/mol
InChI Key: BCYATZDLGYZPKA-UHFFFAOYSA-N
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Description

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-octyl methylphosphonothioate is a complex organic compound with a unique structure that combines elements of acetic acid, mercaptomethylthio, and methylphosphonothioate. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-octyl methylphosphonothioate involves multiple steps. The process typically starts with the preparation of the mercaptomethylthio derivative, followed by esterification with acetic acid. The final step involves the reaction with O-octyl methylphosphonothioate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-octyl methylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have their own unique properties and applications in different fields.

Scientific Research Applications

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-octyl methylphosphonothioate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-octyl methylphosphonothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-(mercaptomethylthio)-, methyl ester
  • O-octyl methylphosphonothioate
  • Methyl 2-[[methyl(octoxy)phosphoryl]sulfanylmethylsulfanyl]acetate

Uniqueness

What sets acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-octyl methylphosphonothioate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

72720-14-0

Molecular Formula

C13H27O4PS2

Molecular Weight

342.5 g/mol

IUPAC Name

methyl 2-[[methyl(octoxy)phosphoryl]sulfanylmethylsulfanyl]acetate

InChI

InChI=1S/C13H27O4PS2/c1-4-5-6-7-8-9-10-17-18(3,15)20-12-19-11-13(14)16-2/h4-12H2,1-3H3

InChI Key

BCYATZDLGYZPKA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(C)SCSCC(=O)OC

Origin of Product

United States

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